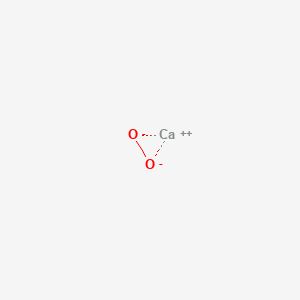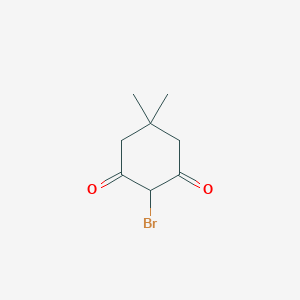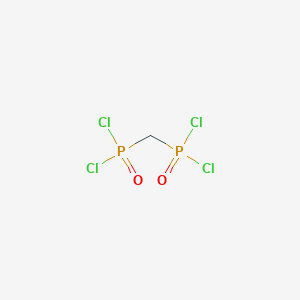
双(二氯磷酰基)甲烷
描述
Synthesis Analysis
The synthesis of compounds related to bis(dichlorophosphoryl)methane involves various chemical reactions, including the reaction of sodium O-alkyldithiocarbonates with dichloromethane catalyzed by polyethylenglycol, leading to bis(alkoxythiocarbonylthio)methanes (Benavente, C., Díaz, P., & Vega, J., 1996). Another approach is the synthesis of bis(2-chloroethoxy)methane by reacting ethylene chlorohydrin and oligopolyformaldehyde under sulfuric acid catalysis (Bai, Y., Tang, X., Zhou, K., & Zhang, C., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to bis(dichlorophosphoryl)methane has been characterized using various spectroscopic methods. For instance, gas-phase electron diffraction and vibrational spectroscopy have been employed to investigate the structure and conformational equilibrium of bis(dichlorophosphoryl)methane (Novikov, V., Kolomeets, V. I., Vilkov, L., Yarkov, A., Raevskii, O. A., Kurkin, A., & Novikova, Z. S., 1986).
Chemical Reactions and Properties
The chemical reactions and properties of bis(dichlorophosphoryl)methane derivatives highlight their reactivity and potential application in various fields. The aminolysis of bis(alkoxythiocarbonylthio)methanes with monoalkylamines, catalyzed by dichloromethane and polyethylenglycol, results in the formation of 5-alkyl-1,3,5-dithiazinane and dialkylcarbamothioate (Benavente, C., Díaz, P., & Vega, J., 1996).
Physical Properties Analysis
The study of bis(dichlorophosphoryl)methane and its derivatives also encompasses the investigation of their physical properties, such as thermal stability and crystal structure. For example, bis-(di-2-ethylbutylphosphinyl)-methane forms crystalline complexes with uranium(VI) nitrate and thorium nitrate, showcasing high thermal stability (Parker, J. R., & Banks, C. V., 1965).
Chemical Properties Analysis
The chemical properties of bis(dichlorophosphoryl)methane derivatives are characterized by their reactivity in various chemical reactions. For instance, the oxidation of bis(2-hydroxy-1-naphthyl)methane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone leads to the formation of novel compounds, highlighting the compound's oxidative reactivity (Kasturi, T. R., Rajasekhar, B., Raju, G., Reddy, G. M., Sivaramakrishnan, R., Ramasubbu, N., & Venkatesan, K., 1984).
科学研究应用
1. Catalytic Production of Bis(indolyl)methanes
- Application Summary: Bis(indolyl)methanes (BIMs) are synthesized using aerogels as catalysts. The catalyst used is a nanocomposite aerogel based on nanocrystalline nickel ferrite (NiFe2O4) dispersed on amorphous porous silica aerogel .
- Methods of Application: The aerogel is obtained by two-step sol–gel synthesis followed by gel drying under supercritical conditions and calcination treatments . The reaction is carried out at room temperature .
- Results: The NiFe2O4/SiO2 aerogel proved to be an active catalyst for the reaction, enabling high conversions at room temperature, and it remained active for three repeated runs . The catalytic activity can be attributed to both the textural and acidic features of the silica matrix and of the nanocrystalline ferrite .
2. Synthesis of Bis(pyrazolyl)methanes
- Application Summary: Bis(pyrazolyl)methanes are synthesized using a mesoporous nanomaterial based on dicationic ionic liquid bonded to amorphous silica, namely nano- N, N, N ′, N ′-tetramethyl- N - (silica n -propyl)- N ′-sulfo-ethane-1,2-diaminium chloride (nano- [TSPSED] [Cl] 2 ), as a catalyst .
- Methods of Application: The synthesis is carried out in solvent-free conditions . The performance of this catalyst was found to be very useful and general, presenting attractive features including short reaction times with high yields, reasonable turnover frequency and turnover number values, easy workup, high performance under mild conditions, recoverability and reusability in 5 consecutive runs without losing activity .
- Results: Most of the studied compounds (2a, 5a, 8a, 11a, 2b and 5b–9b) were found to have antioxidant, antibacterial, and antifungal properties .
安全和危害
属性
IUPAC Name |
bis(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4O2P2/c2-8(3,6)1-9(4,5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYCDTWIOCJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407940 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorophosphoryl)methane | |
CAS RN |
1499-29-2 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis(phosphonic dichloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



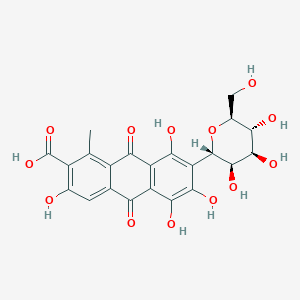
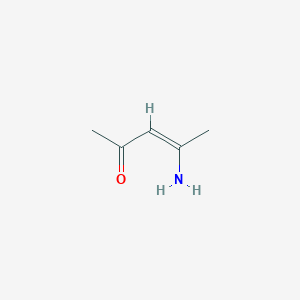
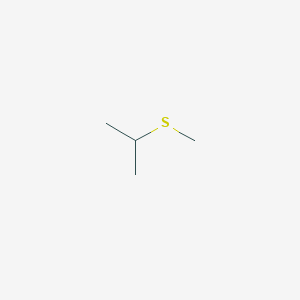
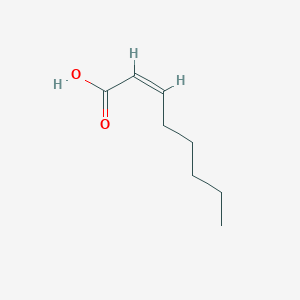

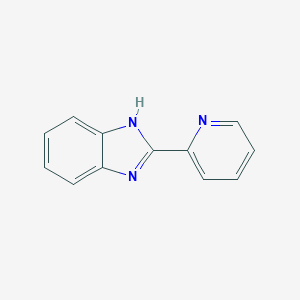
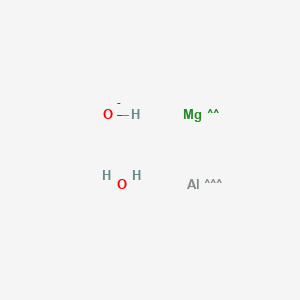
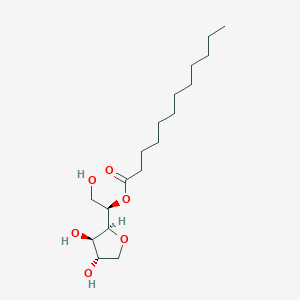
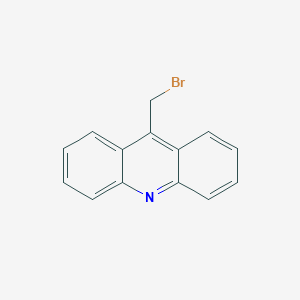
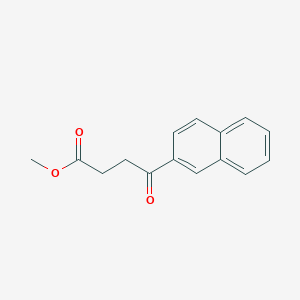
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
